
1,3,6-Dioxathiocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Dioxathiocane is an organic compound with the molecular formula C5H10O2S. . This compound is characterized by its unique structure, which includes a six-membered ring containing both oxygen and sulfur atoms. It has a molecular weight of 134.197 g/mol and is known for its stability and reactivity under various conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6-Dioxathiocane can be synthesized through the reaction of formaldehyde with thiodiethylene glycol under acidic conditions. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the cyclic acetal .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,6-Dioxathiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,6-Dioxathiocane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,3,6-dioxathiocane involves its ability to interact with various molecular targets. The compound can form stable complexes with metals and other molecules, influencing their reactivity and stability. The presence of both oxygen and sulfur atoms in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring containing two oxygen atoms.
1,4-Dioxane: A six-membered ring with two oxygen atoms in a different arrangement.
1,3,5-Trioxane: A six-membered ring with three oxygen atoms.
1,3,6-Trithiocane: A six-membered ring with three sulfur atoms.
Uniqueness
1,3,6-Dioxathiocane is unique due to its combination of oxygen and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as its ability to undergo both oxidation and reduction reactions, and its reactivity with various nucleophiles. These characteristics make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
2094-92-0 |
|---|---|
Fórmula molecular |
C5H10O2S |
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
1,3,6-dioxathiocane |
InChI |
InChI=1S/C5H10O2S/c1-3-8-4-2-7-5-6-1/h1-5H2 |
Clave InChI |
QLOPHJMYWXXKTM-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCOCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


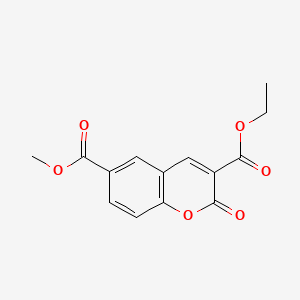
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
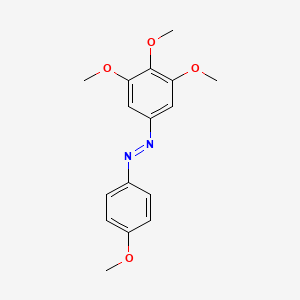


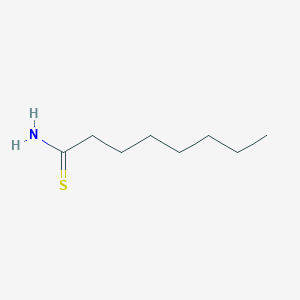
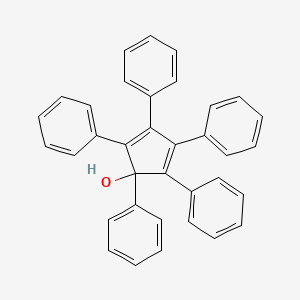
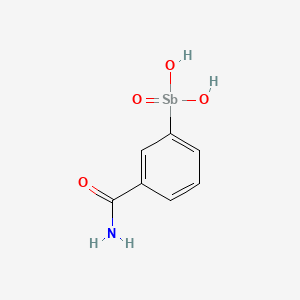
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)


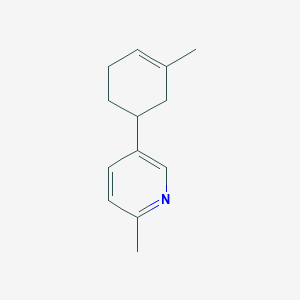
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

